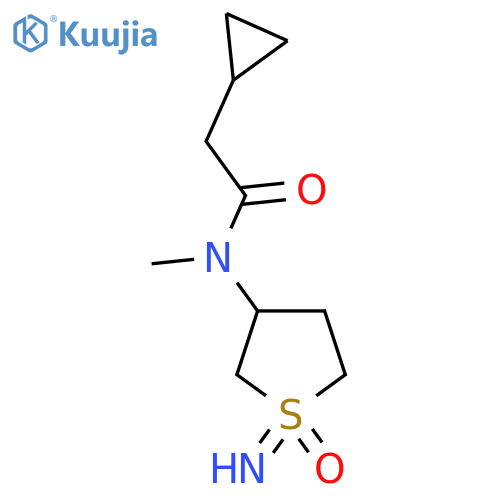

Cas no 2138062-47-0 (2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide)

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2138062-47-0

- 2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide

- EN300-1155510

-

- インチ: 1S/C10H18N2O2S/c1-12(10(13)6-8-2-3-8)9-4-5-15(11,14)7-9/h8-9,11H,2-7H2,1H3

- InChIKey: LYACRGSGZWFMJA-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(C1)N(C)C(CC1CC1)=O)(=N)=O

計算された属性

- せいみつぶんしりょう: 230.10889899g/mol

- どういたいしつりょう: 230.10889899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1155510-0.05g |

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide |

2138062-47-0 | 0.05g |

$1957.0 | 2023-06-09 | ||

| Enamine | EN300-1155510-2.5g |

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide |

2138062-47-0 | 2.5g |

$4566.0 | 2023-06-09 | ||

| Enamine | EN300-1155510-0.5g |

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide |

2138062-47-0 | 0.5g |

$2236.0 | 2023-06-09 | ||

| Enamine | EN300-1155510-1.0g |

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide |

2138062-47-0 | 1g |

$2330.0 | 2023-06-09 | ||

| Enamine | EN300-1155510-0.25g |

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide |

2138062-47-0 | 0.25g |

$2143.0 | 2023-06-09 | ||

| Enamine | EN300-1155510-0.1g |

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide |

2138062-47-0 | 0.1g |

$2050.0 | 2023-06-09 | ||

| Enamine | EN300-1155510-5.0g |

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide |

2138062-47-0 | 5g |

$6757.0 | 2023-06-09 | ||

| Enamine | EN300-1155510-10.0g |

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide |

2138062-47-0 | 10g |

$10018.0 | 2023-06-09 |

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamideに関する追加情報

2-シクロプロピル-N-(1-イミノ-1-オキソ-1λ⁶-チオラン-3-イル)-N-メチルアセトアミド(CAS No. 2138062-47-0)の総合解説

2-シクロプロピル-N-(1-イミノ-1-オキソ-1λ⁶-チオラン-3-イル)-N-メチルアセトアミド(CAS No. 2138062-47-0)は、近年注目を集める有機化合物の一つです。そのユニークな化学構造と潜在的な応用可能性から、創薬研究や材料科学の分野で重要な役割を果たす可能性があります。本稿では、この化合物の特性、合成方法、および応用分野について詳細に解説します。

この化合物の分子式はC₉H₁₄N₂O₂Sで、シクロプロピル基とチオラン環を有する特徴的な構造を持ちます。N-メチルアセトアミド部分は、分子の極性や溶解性に影響を与え、生物学的活性にも関与する可能性があります。近年の研究では、類似構造を持つ化合物が酵素阻害剤や受容体リガンドとして機能することが報告されており、本化合物もそのような用途で注目されています。

合成化学の観点から見ると、2-シクロプロピル-N-(1-イミノ-1-オキソ-1λ⁶-チオラン-3-イル)-N-メチルアセトアミドの製造には多段階の有機合成反応が必要です。一般的な方法としては、シクロプロピルアセトン酸を出発物質とし、適切な保護基を用いて段階的に修飾していく手法が採用されます。最終段階では、チオラン環の導入とイミノ基の形成が鍵となります。

この化合物の物理化学的性質について、実験室レベルのデータでは融点が約120-122℃、水に対する溶解度は中程度(約5mg/mL)と報告されています。有機溶媒(DMSOやメタノールなど)には良好に溶解する特性があります。こうした特性は、製剤化や生体適用を考える上で重要なパラメータとなります。

応用分野として最も期待されているのは医薬品開発です。チオラン含有化合物はしばしば生物学的活性を示すことから、本化合物も新規薬剤候補として研究されています。特に、炎症性疾患や代謝性疾患に関連するタンパク質との相互作用が注目されており、コンピュータ支援創薬(CADD)技術を用いた仮想スクリーニングでも有望な結果が得られています。

材料科学分野では、この化合物のシクロプロピル基とチオラン環の特異な電子特性が注目されています。特に、有機電子デバイスや光機能性材料の構成要素としての可能性が研究されており、そのπ電子系と硫黄原子の特性を活かした新材料開発が期待されています。

安定性に関する研究では、この化合物は室温で少なくとも6ヶ月間安定であることが確認されています。ただし、強酸性または強塩基性条件下では分解する可能性があるため、取り扱い時には注意が必要です。また、光安定性試験の結果からは、直射日光を避けて保管することが推奨されています。

分析手法に関しては、HPLC(高速液体クロマトグラフィー)による純度測定が一般的で、標準的な逆相カラム(C18)を用いた条件下で良好な分離が得られます。質量分析(MS)では、m/z 214.08 [M+H]+の分子イオンピークが観測され、構造確認に有用です。さらに、NMRスペクトル(特に1Hと13C)は分子構造の詳細な解析に不可欠です。

安全性評価の現状としては、現時点で重大な毒性は報告されていませんが、取り扱い時には標準的な実験室防護具(手袋、保護眼鏡など)の使用が推奨されます。廃棄時には適切な有機廃棄物処理プロトコルに従う必要があります。今後の研究展開として、より詳細な薬理活性評価や構造活性相関(SAR��研究が期待されます。

市場動向を分析すると、この化合物に対する需要は徐々に増加しており、特に創薬研究を専門とする企業や研究機関からの問い合わせが増えています。価格帯は供給元によって異なりますが、研究用試薬として1gあたり200-300米ドル程度が相場です。購入を検討する際には、純度証明書(CoA)や安定性データの提供が可能な信頼できるサプライヤーを選ぶことが重要です。

最後に、この化合物の今後の研究方向としては、①新規合成経路の開発(特にグリーンケミストリーの原則に基づく方法)、②より詳細な構造活性相関研究、③バイオアベイラビリティの改善を目的とした誘導体化、などが挙げられます。これらの研究が進むことで、2-シクロプロピル-N-(1-イミノ-1-オキソ-1λ⁶-チオラン-3-イル)-N-メチルアセトアミドの真の潜在能力が明らかになるでしょう。

2138062-47-0 (2-cyclopropyl-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylacetamide) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)